2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester
Description
Contextualization of Oxazole (B20620) Heterocycles in Contemporary Organic Synthesis
Oxazoles are a class of heterocyclic aromatic organic compounds with an oxygen atom at position 1 and a nitrogen atom at position 3. tandfonline.comcutm.ac.in While the parent oxazole is not found in nature, substituted oxazole rings are present in a wide array of natural products, particularly those isolated from marine microorganisms. lifechemicals.com This prevalence in nature has spurred significant interest in their synthesis and biological evaluation. tandfonline.comlifechemicals.com
In modern medicinal chemistry, the oxazole scaffold is recognized as a "functional lead molecule" due to its ability to engage with biological targets like enzymes and receptors through various non-covalent interactions. tandfonline.com This has led to the development of numerous oxazole-containing compounds with a broad spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. aip.org Consequently, the synthesis of novel oxazole derivatives remains an active and important area of research. tandfonline.comaip.org
Several classical and modern synthetic methods are employed to construct the oxazole ring, such as the Robinson-Gabriel synthesis, Fischer oxazole synthesis, and various cycloaddition reactions. cutm.ac.inaip.org Oxazoles also serve as versatile intermediates in organic synthesis; for instance, they can act as dienes in Diels-Alder reactions to form pyridine (B92270) derivatives, which are precursors to molecules like vitamin B6. lifechemicals.comwikipedia.org
Significance of Substituted Oxazole Esters as Versatile Chemical Building Blocks
Substituted oxazole esters, such as 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester, are highly valued as versatile chemical building blocks in organic synthesis. acs.orgresearchgate.net The ester functional group, in particular, offers a reactive handle for a variety of chemical transformations. Carboxylic acid esters are a frequently used tool in medicinal chemistry, often employed in prodrug strategies to mask polar carboxylic acids and improve pharmacokinetic properties. mdpi.com
The oxazole ring itself has three positions available for substitution, allowing for the creation of a diverse library of compounds with tailored properties. researchgate.net These substituted oxazoles are key intermediates in the synthesis of numerous biologically active compounds and complex natural products. lifechemicals.comresearchgate.net For example, functionalized oxazoles are used to prepare cyclopeptide analogues and other bioactive molecules. acs.orgnih.gov The strategic placement of substituents on the oxazole core can significantly influence the molecule's physical, chemical, and biological properties. The development of efficient, one-pot, and metal-mediated synthetic routes to access these substituted oxazoles is a continuous focus of chemical research. researchgate.net
Research Trajectories and Academic Relevance of this compound
Direct and extensive academic research focused exclusively on this compound is not widely documented in publicly available literature. The compound is primarily listed in chemical supplier catalogs and databases, indicating its availability for research purposes. nih.govguidechem.comchemsrc.comchemicalbook.com
However, its academic relevance can be inferred from its structure and the well-established importance of its constituent parts. It belongs to the class of 2,4-disubstituted oxazole esters, which are recognized as valuable intermediates. researchgate.net The 'p-tolyl' group (a methyl-substituted phenyl ring) is a common feature in many pharmacologically active molecules, and its inclusion can influence properties like solubility and binding affinity.
Research on analogous compounds, such as 2-p-Tolyl-thiazole-4-carboxylic acid ethyl ester, highlights potential applications. The thiazole (B1198619) analogue is utilized as a key intermediate in the synthesis of agrochemicals (fungicides, herbicides) and as a building block for developing new pharmaceutical agents with anti-inflammatory and antimicrobial properties. chemimpex.com Given the structural and electronic similarities between oxazole and thiazole rings, it is plausible that this compound could serve as a valuable building block in similar research and development endeavors. guidechem.com Studies on other 2,5-disubstituted oxazole-4-carboxylic acid derivatives isolated from natural sources have shown antimicrobial and cytotoxic activities, suggesting a potential avenue of investigation for this compound. nih.gov
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 92029-41-9 |
| Molecular Formula | C13H13NO3 |
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | ethyl 2-(4-methylphenyl)oxazole-4-carboxylate |
| Synonyms | This compound |
Data sourced from PubChem and other chemical databases. nih.govchemsrc.comchemicalbook.com
Scope and Objectives of Focused Research on the Chemical Compound
Focused research on this compound would logically pursue several key objectives. The primary goal would be to fully characterize its chemical reactivity and explore its potential as a precursor for novel, high-value compounds.
Key research objectives would include:
Optimization of Synthesis: Developing and refining efficient, scalable, and cost-effective synthetic routes to produce the compound in high yield and purity. This could involve adapting known methods for oxazole synthesis, such as those starting from carboxylic acids and isocyanoacetates. nih.gov
Exploration of Chemical Reactivity: Investigating the reactivity of the ester group (e.g., hydrolysis, amidation, reduction) and the stability of the oxazole ring under various reaction conditions. This would establish its utility as a synthetic intermediate.
Synthesis of Derivatives: Using the compound as a scaffold to synthesize a library of new derivatives. For instance, converting the ethyl ester to the corresponding carboxylic acid, hydrazide, or amide would open pathways to new chemical entities. researchgate.net
Biological Screening: Evaluating the synthesized derivatives for a range of biological activities, such as antimicrobial, antifungal, anti-inflammatory, or anticancer properties, based on the known activities of other substituted oxazoles. nih.gov
Spectroscopic and Structural Analysis: Conducting thorough spectroscopic analysis (NMR, IR, Mass Spectrometry) and potentially X-ray crystallography to unequivocally confirm the structure of the compound and its derivatives, which is crucial for understanding structure-activity relationships. nih.gov
By pursuing these objectives, the scientific community can fully elucidate the potential of this compound as a valuable tool in both academic and industrial chemical research.
Table 2: Chemical Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2-p-Tolyl-thiazole-4-carboxylic acid ethyl ester |
| Oxaprozin |
| Sulfamoxole |
| Vitamin B6 |
| Pyridine |
| Leucamide A |
| 5-aminolevulinic acid (5-ALA) |
| Estrone |
| Lipoic acid |
| Valproic acid |
| Probenecid |
| Ethyl isocyanoacetate |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-methylphenyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-16-13(15)11-8-17-12(14-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPSUHIEFYILTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Oxazole 4 Carboxylic Acid Ethyl Esters
Historical Perspective on Oxazole (B20620) Ring Construction
The synthesis of the oxazole ring, a cornerstone of heterocyclic chemistry, has been a subject of investigation for over a century. Early methods laid the groundwork for the more sophisticated strategies used today. The first synthesis of a 2,5-disubstituted oxazole was developed by Emil Fischer in 1896. beilstein-journals.org This method, known as the Fischer oxazole synthesis, involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. beilstein-journals.org
Shortly after, in 1909 and 1910 respectively, Robert Robinson and Siegmund Gabriel independently reported a method that would become one of the most common for oxazole preparation: the cyclization and dehydration of α-acylamino ketones, now known as the Robinson-Gabriel synthesis. researchgate.net Other classical methods include the Bredereck reaction, which utilizes α-haloketones and amides to produce 2,4-disubstituted oxazoles, and the Van Leusen oxazole synthesis, discovered in 1972, which employs tosylmethyl isocyanide (TosMIC) and an aldehyde to form 5-substituted oxazoles. organic-chemistry.orgdntb.gov.ua These foundational reactions established the key bond-forming strategies—cyclodehydration and cycloaddition—that continue to be central to modern oxazole synthesis.
Contemporary Strategies for the Formation of 2,4-Disubstituted Oxazole Scaffolds
Modern synthetic chemistry has built upon these historical foundations, introducing new reagents, catalysts, and reaction concepts to improve efficiency, scope, and functional group tolerance. The synthesis of 2,4-disubstituted oxazoles, such as 2-p-tolyl-oxazole-4-carboxylic acid ethyl ester, benefits from these advancements, which offer various pathways to construct the desired heterocyclic core.
Cyclodehydration Reactions (e.g., Robinson-Gabriel Synthesis Variants)
The Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone, remains a stalwart method for oxazole formation. mdpi.com The classical mechanism proceeds via protonation of the acylamino ketone, followed by cyclization and subsequent dehydration, often promoted by strong acids like sulfuric acid or phosphorus oxychloride. rsc.org
Contemporary modifications have aimed to improve yields and broaden the reaction's applicability. The choice of cyclodehydrating agent is critical; while traditional reagents like PCl₅, H₂SO₄, and POCl₃ can give low yields, the use of polyphosphoric acid has been shown to increase yields to the 50-60% range. researchgate.net
More recent innovations include the development of one-pot procedures and the use of milder reagents. For instance, a one-pot diversity-oriented synthesis has been developed that combines a Friedel-Crafts reaction with a Robinson-Gabriel cyclodehydration using a general oxazolone (B7731731) template. nih.gov Another significant advancement involves the use of triphenylphosphine (B44618) (PPh₃) and iodine (I₂) or hexachloroethane (B51795) (C₂Cl₆) for the cyclodehydration of α-acylamino aldehydes, which provides a robust method for synthesizing oxazoles that are unsubstituted at the 5-position. acs.orgrsc.org
Table 1: Comparison of Cyclodehydrating Agents in Robinson-Gabriel Type Syntheses
| Reagent(s) | Typical Conditions | Notes |
|---|---|---|
| Concentrated H₂SO₄ | High temperature | Traditional method, can lead to side products. rsc.org |
| POCl₃, PCl₅ | High temperature | Can result in low yields. researchgate.net |
| Polyphosphoric Acid (PPA) | High temperature | Improved yields (50-60%) over classic reagents. researchgate.net |
| Trifluoroacetic Anhydride (TFAA) | Ethereal solvent | Used in solid-phase synthesis versions. nih.gov |
| PPh₃ / I₂ or PPh₃ / C₂Cl₆ | Mild conditions | Effective for cyclodehydration of α-acylamino aldehydes. acs.orgrsc.org |
[3+2] Cycloaddition Approaches Utilizing Nitrile Ylides or Isocyanides (e.g., Van Leusen Oxazole Synthesis)
The [3+2] cycloaddition is a powerful strategy for constructing five-membered rings. In oxazole synthesis, this approach often involves the reaction of a nitrile ylide or an isocyanide-based precursor with a suitable dipolarophile.
The Van Leusen oxazole synthesis is a prime example, reacting an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. researchgate.net The mechanism involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline (B21484). Subsequent base-promoted elimination of the tosyl group yields the 5-substituted oxazole. researchgate.netacs.org While the classic Van Leusen reaction typically yields 5-substituted oxazoles, modifications have been developed. A one-pot variant using TosMIC, aldehydes, and aliphatic halides in ionic liquids allows for the preparation of 4,5-disubstituted oxazoles in high yields. rsc.org
Nitrile ylides, which are highly reactive 1,3-dipoles, are also key intermediates in other [3+2] cycloaddition routes to oxazoles. nih.gov These can be generated in several ways, including the photochemical ring-opening of 2H-azirines, which themselves can be formed from the photodenitrogenation of vinyl azides. nih.gov A recently reported visible-light-induced, three-component reaction utilizes a photo-generated α-phosphonium carbene, which reacts with a nitrile to form a phosphorus-nitrile hybrid ylide. This ylide is then trapped by a carboxylic acid in a cascade reaction to construct 2,4,5-trisubstituted oxazoles.
Metal-Catalyzed Oxidative Cyclization and Cross-Coupling Reactions
The advent of metal catalysis has revolutionized the synthesis of heterocycles, and oxazoles are no exception. Palladium, copper, and gold catalysts are prominent in modern methods that often feature high efficiency and regioselectivity.
Palladium-catalyzed reactions have been developed for the synthesis of various substituted oxazoles. One efficient method involves the Pd(II)-catalyzed reaction of simple amides and ketones, proceeding through sequential C-N and C-O bond formations in one step. Another sophisticated approach achieves the synthesis of 2,4,5-trisubstituted oxazoles from simple arenes and aliphatic nitriles via a cascade involving Pd-catalyzed C-H activation, carbopalladation, and tandem annulation.
Copper-catalyzed methods are also prevalent. A notable example is the aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen (O₂). This transformation provides a practical route to trisubstituted oxazoles by combining dioxygen activation with oxidative C-H bond functionalization. Copper(II) triflate has also been used to catalyze the coupling of α-diazoketones with amides to furnish 2,4-disubstituted oxazoles.
Gold catalysts are particularly effective in activating alkynes. An efficient [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom (from an oxidant like 8-methylquinoline (B175542) N-oxide) has been developed for the synthesis of 2,5-disubstituted oxazoles. This method generates gold carbene intermediates from the alkyne oxidation under exceptionally mild conditions.
Table 2: Overview of Selected Metal-Catalyzed Oxazole Syntheses
| Catalyst System | Reactants | Product Substitution | Reference |
|---|---|---|---|
| Pd(OAc)₂ / K₂S₂O₈ / CuBr₂ | Amides, Ketones | Polysubstituted | |
| Pd(OAc)₂ / Ag₂CO₃ | Arenes, Aliphatic Nitriles | 2,4,5-Trisubstituted | |
| CuBr₂ / Pyridine (B92270) / K₂CO₃ | Amines, Alkynes, O₂ | Trisubstituted | |
| Cu(OTf)₂ | α-Diazoketones, Amides | 2,4-Disubstituted |
Multi-Component Reactions (MCRs) for Oxazole Moiety Formation
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools that can be adapted for oxazole synthesis.
The Ugi four-component reaction typically combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. A tandem Ugi/Robinson-Gabriel sequence has been developed for the synthesis of 2,4,5-trisubstituted oxazoles. In this approach, the Ugi intermediate is configured to undergo an acid-mediated cyclodehydration to yield the oxazole scaffold.
Similarly, the Passerini three-component reaction, which involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide, can be integrated into tandem sequences. A one-pot synthesis of 2,4,5-trisubstituted oxazoles has been achieved via a tandem Passerini coupling, followed by a Staudinger reaction, an intramolecular aza-Wittig reaction, and finally isomerization. While powerful for creating molecular complexity, these MCRs typically lead to more highly substituted oxazoles, such as 2,4,5-trisubstituted derivatives.
Functionalization of Pre-formed Oxazole Rings
An alternative and highly effective strategy for obtaining specifically substituted oxazoles is the functionalization of a pre-formed, simpler oxazole ring. This approach is particularly relevant for the synthesis of this compound, where direct C-H activation and arylation at the C2 position of an ethyl oxazole-4-carboxylate precursor is a feasible and direct route.
The C-H bonds of the oxazole ring exhibit different acidities (C2 > C5 > C4), allowing for regioselective functionalization. The C2 position is the most acidic and thus the most common site for initial deprotonation and subsequent reaction.
Direct C-H arylation has emerged as a powerful tool, avoiding the need for pre-functionalized (e.g., halogenated or organometallic) starting materials. Palladium-catalyzed direct arylation is a particularly well-developed methodology. It has been demonstrated that the C2 position of the parent oxazole can be selectively arylated with aryl bromides and chlorides using specific palladium/phosphine (B1218219) ligand systems.
Crucially for the target compound, a C2- and C5-regioselective palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate has been reported. By carefully selecting the phosphine ligand and additives, the arylation can be directed to either the C2 or C5 position. Specifically, the use of a P(t-Bu)₃/PivOH ligand/additive pair directs the arylation of ethyl oxazole-4-carboxylate with aryl bromides selectively to the C2 position. This methodology provides a direct and efficient pathway to synthesize compounds like this compound from readily available starting materials.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Tosylmethyl isocyanide (TosMIC) |
| Triphenylphosphine |
| Iodine |
| Hexachloroethane |
| Polyphosphoric acid |
| Phosphorus oxychloride |
| Phosphorus pentachloride |
| Sulfuric acid |
| Trifluoroacetic anhydride |
| Palladium acetate |
| Copper(II) triflate |
| 8-Methylquinoline N-oxide |
| Ethyl oxazole-4-carboxylate |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) |
Specific Synthetic Routes Pertaining to this compound and its Analogues
The synthesis of this compound can be achieved through several established methods for constructing the oxazole core, adapted for the specific substitution pattern. These routes typically involve the condensation of key building blocks that provide the necessary carbon and nitrogen atoms for the heterocyclic ring.
A plausible and widely utilized approach for the synthesis of this compound is the Hantzsch oxazole synthesis. This method involves the reaction of an α-haloketone with an amide. In this specific case, the reaction would proceed between ethyl bromopyruvate (an ester-functionalized α-haloketone) and p-toluamide (a p-tolyl precursor). The condensation of these two components leads to the formation of the desired 2,4-disubstituted oxazole.
Another classical and relevant method is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone. wikipedia.orgsynarchive.com For the target molecule, the required precursor would be ethyl 2-(4-methylbenzamido)-3-oxobutanoate. This intermediate can be synthesized and subsequently treated with a dehydrating agent to yield this compound. wikipedia.org
A more contemporary approach involves the direct synthesis from carboxylic acids. This method utilizes a triflylpyridinium reagent to activate the carboxylic acid in situ, which then reacts with an isocyanoacetate derivative. acs.org For the synthesis of the target compound, p-toluic acid would be activated and subsequently reacted with ethyl isocyanoacetate to form the oxazole ring. acs.org
| Synthetic Route | p-Tolyl Precursor | Ester-Functionalized Component | Key Transformation |
| Hantzsch Synthesis | p-Toluamide | Ethyl bromopyruvate | Condensation |
| Robinson-Gabriel Synthesis | N-(p-toluoyl)glycine ethyl ester | (Intermediate) | Cyclodehydration |
| Direct Carboxylic Acid Route | p-Toluic acid | Ethyl isocyanoacetate | In situ activation and condensation |
To improve the efficiency and yield of the synthesis of this compound and its analogues, several optimization strategies can be employed. The choice of solvent, catalyst, and reaction temperature plays a crucial role in the outcome of these synthetic transformations.
In the context of the Hantzsch synthesis, the use of microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov For the synthesis of related 2-aryl-oxazole-4-carboxylates, palladium-catalyzed desulfitative arylation has been explored as a method for introducing substituents at the 5-position, suggesting that metal catalysis can be a valuable tool for functionalizing the oxazole ring. researchgate.net
For reactions proceeding via the Robinson-Gabriel pathway, the choice of the cyclodehydrating agent is critical. While traditional reagents include sulfuric acid and phosphorus pentoxide, modern modifications have introduced milder reagents like triphenylphosphine and iodine, which can lead to higher yields and better functional group tolerance. wikipedia.orgresearchgate.net The use of solid-phase synthesis has also been adapted for the Robinson-Gabriel reaction, which can simplify purification and isolation of the product. wikiwand.comidexlab.com
In the direct synthesis from carboxylic acids, optimization of the base and solvent is key. Studies have shown that using 4-dimethylaminopyridine (B28879) (DMAP) as a base in a solvent like dichloromethane (B109758) (CH₂Cl₂) at a slightly elevated temperature (e.g., 40 °C) can lead to excellent yields in a short reaction time. acs.org
| Strategy | Parameter | Typical Conditions/Reagents | Effect |
| Microwave-Assisted Synthesis | Reaction Time/Temperature | Methanol (B129727), 90°C, 30 min | Reduced reaction time, increased yield nih.gov |
| Metal Catalysis | Catalyst | Pd(OAc)₂, DPEphos | Functionalization of the oxazole ring researchgate.net |
| Milder Dehydrating Agents | Reagent | Triphenylphosphine/Iodine | Improved yields and functional group tolerance wikipedia.orgresearchgate.net |
| Optimized Base/Solvent | Base and Solvent | DMAP, CH₂Cl₂ | High yields and short reaction times acs.org |
Mechanistic Investigations of Key Oxazole-Forming Reactions
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting the formation of byproducts. The formation of the oxazole ring in the aforementioned synthetic methods proceeds through distinct mechanistic pathways involving specific intermediates and transition states.
In the Hantzsch oxazole synthesis, the reaction is initiated by the nucleophilic attack of the amide oxygen on the α-carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring. Key intermediates in this process include a hemiacetal-like species and a dihydro-oxazole (oxazoline) derivative before the final aromatization step.
The Robinson-Gabriel synthesis proceeds through the intramolecular cyclization of a 2-acylamino-ketone. The reaction is typically acid-catalyzed, involving protonation of the ketone carbonyl, which facilitates the nucleophilic attack by the amide oxygen. An important intermediate is the protonated 2-acylamino-ketone, which then forms a five-membered cyclic intermediate (an oxazoline derivative) that subsequently dehydrates to the oxazole. ijpsonline.com Computational studies suggest that a nitrilium ion intermediate can also be involved in related oxazole syntheses. acs.org
In the direct synthesis from carboxylic acids, the carboxylic acid is first activated in situ to form a more reactive species. With a triflylpyridinium reagent, an acylpyridinium salt is generated as a key reactive intermediate. acs.org This electrophilic species is then attacked by the deprotonated isocyanoacetate, leading to an intermediate that cyclizes to form the oxazole ring. acs.org
| Reaction | Key Intermediate(s) |
| Hantzsch Synthesis | Hemiacetal-like species, Oxazoline derivative |
| Robinson-Gabriel Synthesis | Protonated 2-acylamino-ketone, Oxazoline derivative, Nitrilium ion acs.orgijpsonline.com |
| Direct Carboxylic Acid Route | Acylpyridinium salt acs.org |
Computational studies, particularly using Density Functional Theory (DFT), have provided valuable insights into the energetics of oxazole-forming reactions. For the Robinson-Gabriel synthesis, DFT calculations have been used to compare the reaction pathway with competing reactions, such as the Bischler-Napieralski cyclization. researchgate.net These studies have shown that the Robinson-Gabriel pathway has a significantly lower activation Gibbs free energy, explaining the selective formation of the oxazole product. researchgate.net The calculations also support the experimental observation that high temperatures are often required for these reactions. researchgate.net
The transition state for the key cyclization step in the Robinson-Gabriel synthesis involves the formation of the new carbon-oxygen bond, with the geometry of the molecule arranging to facilitate this ring closure. The subsequent dehydration step to form the aromatic oxazole is the driving force for the reaction.
Chemical Reactivity and Targeted Functional Group Transformations
Reactivity of the Oxazole (B20620) Core in 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester
The oxazole ring is an electron-rich aromatic heterocycle, but its reactivity is nuanced. The presence of the oxygen atom makes it a weak diene, while the nitrogen atom imparts azole character. The substituents at positions 2 and 4 significantly influence the electron density and steric accessibility of the ring atoms (C2, C4, and C5).
The oxazole ring is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the electronegative nitrogen atom, which tends to form salts with Lewis acids often used to catalyze such reactions. When reactions do occur, the C4 position is typically the most favored site for electrophilic attack, followed by C5. However, in the target molecule, the C4 position is already substituted.
Nucleophilic attack on the oxazole ring is also challenging unless activated by strong electron-withdrawing groups or through metallation. The most acidic proton on the oxazole ring is typically at the C2 position. Deprotonation at this site using a strong base, such as an organolithium reagent, can generate a nucleophilic species. This intermediate can then react with various electrophiles. However, this approach can sometimes be complicated by ring-opening reactions.
Research on 4,5-diaryloxazoles has shown that lithiation at the 2-position allows for subsequent reactions with a range of electrophiles. nih.gov Another strategy for functionalization involves the 2-(halomethyl) group on similar oxazole scaffolds, which are effective for substitution reactions with various nucleophiles like amines, thiols, and alkoxides. nih.gov
Table 1: General Reactivity Patterns of the Oxazole Ring
| Position | Reactivity Type | General Observations |
| C2 | Nucleophilic (after deprotonation) | Most acidic proton; susceptible to metallation followed by electrophilic quench. |
| C4 | Electrophilic | Generally the most reactive site for electrophilic attack in unsubstituted oxazoles. |
| C5 | Electrophilic / Nucleophilic | Susceptible to electrophilic attack; can be attacked by nucleophiles in certain activated systems. |
The oxazole ring, while aromatic, can undergo ring-opening under specific conditions. Treatment of some oxazoles with strong bases can lead to cleavage of the C2-O bond, forming an isonitrile enolate intermediate. nih.gov This reactivity can sometimes compete with desired substitution reactions.
Furthermore, certain substituted oxazoles can undergo rearrangement reactions to form other heterocyclic systems. For example, some oxazole-4-carboxylic acid hydrazide derivatives have been shown to recyclize upon heating into 1,3,4-oxadiazole (B1194373) derivatives. researchgate.net While not directly involving the parent ester, this demonstrates the potential for the oxazole core to serve as a synthon for other heterocycles. A rearrangement of N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamides has also been observed, highlighting the structural flexibility of related systems. mdpi.com
Transformations of the Ethyl Ester Moiety at Position 4
The ethyl ester group at the C4 position is a versatile handle for further molecular elaboration through standard ester transformations. These reactions proceed via nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the ethoxide leaving group. masterorganicchemistry.com
The ethyl ester can be readily hydrolyzed to 2-p-tolyl-oxazole-4-carboxylic acid under either acidic or basic conditions. Basic hydrolysis, often termed saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup to protonate the resulting carboxylate salt. uomustansiriyah.edu.iq Microwave-assisted hydrolysis using potassium carbonate in ethanol (B145695) has also been shown to be an effective method for related substrates. nih.gov
Reaction Scheme: Hydrolysis of Ethyl Ester
Reactant : this compound
Reagents : 1. NaOH (aq) or K₂CO₃/Ethanol (microwave) 2. H₃O⁺
Product : 2-p-Tolyl-oxazole-4-carboxylic acid
Transesterification involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This process is an equilibrium reaction, and it is often driven to completion by using a large excess of the new alcohol or by removing the ethanol as it is formed. Catalysts such as p-toluenesulfonic acid (PTSA) or scandium(III) triflate are effective for this transformation. organic-chemistry.orgdntb.gov.ua
Table 2: Common Catalysts for Transesterification
| Catalyst Type | Example(s) | Conditions |
| Acid Catalyst | p-Toluenesulfonic acid (PTSA), Sulfuric Acid | Typically requires heat. |
| Lewis Acid | Scandium(III) triflate (Sc(OTf)₃) | Can be effective under milder conditions. |
| Base Catalyst | Sodium methoxide, Potassium carbonate | Used with the corresponding alcohol. |
The ethyl ester can be reduced to either the corresponding primary alcohol, (2-p-tolyl-oxazol-4-yl)methanol, or the aldehyde, 2-p-tolyl-oxazole-4-carbaldehyde, depending on the reducing agent and reaction conditions.
Reduction to Alcohol : Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester completely to the primary alcohol. masterorganicchemistry.comchemistrysteps.com The reaction proceeds through an aldehyde intermediate, which is more reactive than the starting ester and is immediately reduced further. chemistrysteps.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters unless activators like lithium chloride are added or the reaction is performed at high temperatures. researchgate.net
Reduction to Aldehyde : To stop the reduction at the aldehyde stage, a less reactive and sterically hindered reducing agent is required, typically at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this purpose at temperatures around -78 °C. masterorganicchemistry.comchemistrysteps.com Other specialized reagents, such as sodium dihydro bis(2-methoxyethoxy)aluminate, have also been employed for the reduction of esters to aldehydes. google.com
Table 3: Reduction Products of the Ethyl Ester
| Target Product | Reagent(s) | Typical Conditions |
| Primary Alcohol | Lithium aluminum hydride (LiAlH₄) | THF, 0 °C to reflux |
| Primary Alcohol | Sodium borohydride (NaBH₄) / Lewis Acid (e.g., LiCl, CaCl₂) | THF/Alcohol, elevated temperature |
| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | Toluene or CH₂Cl₂, -78 °C |
Reactivity and Derivatization of the P-Tolyl Substituent at Position 2
The p-tolyl group at the 2-position of the oxazole ring offers additional sites for chemical modification: the aromatic tolyl ring itself and its methyl substituent.
The tolyl group is an aromatic ring that can undergo electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The reactivity of the ring is influenced by two substituents: the methyl group and the 2-oxazolyl group.
Methyl Group Effect: The methyl group is an electron-donating group that activates the aromatic ring towards electrophilic attack and is an ortho, para-director. wikipedia.org Since the para position is occupied by the bond to the oxazole ring, it directs incoming electrophiles to the two equivalent ortho positions (C-3' and C-5').
2-Oxazolyl Group Effect: The oxazole ring's influence is more complex. As a heteroaromatic system, it is generally considered to be electron-withdrawing, which deactivates the attached phenyl ring towards electrophilic substitution. Furthermore, under the strongly acidic conditions often required for SEAr reactions (e.g., nitration or sulfonation), the basic nitrogen atom of the oxazole ring can be protonated. pharmaguideline.com This protonation would make the oxazolyl substituent a potent deactivating, meta-directing group.
Potential electrophilic aromatic substitution reactions are outlined in the table below.
| Reaction | Typical Reagents | Expected Major Product(s) | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Ethyl 2-(4-methyl-3-nitrophenyl)oxazole-4-carboxylate | masterorganicchemistry.com |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Ethyl 2-(3-bromo-4-methylphenyl)oxazole-4-carboxylate | wikipedia.org |
| Sulfonation | Fuming H₂SO₄ (SO₃ in H₂SO₄) | Ethyl 2-(4-methyl-3-sulfophenyl)oxazole-4-carboxylate | masterorganicchemistry.com |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Ethyl 2-(3-alkyl-4-methylphenyl)oxazole-4-carboxylate. Prone to side reactions and polyalkylation. | wikipedia.org |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ethyl 2-(3-acyl-4-methylphenyl)oxazole-4-carboxylate. | wikipedia.org |
The benzylic methyl group of the p-tolyl substituent is susceptible to side-chain reactions, particularly oxidation and free-radical halogenation. These transformations provide a route to introduce new functional groups, converting the methyl group into a hydroxymethyl, halomethyl, or carboxylic acid group.
Benzylic Halogenation: The methyl group can be selectively halogenated at the benzylic position using reagents that generate halogen radicals. A common and effective method is the reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, or under UV irradiation. This reaction would convert the methyl group to a bromomethyl group, yielding ethyl 2-(4-(bromomethyl)phenyl)oxazole-4-carboxylate. This product is a versatile intermediate for further nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to various oxidation states. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the methyl group completely to a carboxylic acid. However, these harsh conditions may also lead to the degradation of the electron-rich oxazole ring. Milder or more selective oxidation methods may be required to achieve the desired transformation while preserving the core heterocyclic structure. For instance, controlled oxidation to the aldehyde or alcohol level can be challenging but may be possible with specific reagents.
The following table details potential functionalization reactions of the tolyl methyl group.
| Reaction Type | Reagents | Product Functional Group | Resulting Compound Name |
|---|---|---|---|
| Free-Radical Halogenation | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | -CH₂Br (Bromomethyl) | Ethyl 2-(4-(bromomethyl)phenyl)oxazole-4-carboxylate |
| Oxidation to Carboxylic Acid | KMnO₄, heat or Na₂Cr₂O₇, H₂SO₄ | -COOH (Carboxylic Acid) | 4'-(4-(ethoxycarbonyl)oxazol-2-yl)terephthalic acid. Note: Potential for oxazole ring cleavage under harsh conditions. |
| Oxidation to Aldehyde | (Milder conditions, e.g., via dihalide hydrolysis or specific oxidants) | -CHO (Formyl) | Ethyl 2-(4-formylphenyl)oxazole-4-carboxylate |
Advanced Methodologies for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For a molecule such as 2-p-Tolyl-oxazole-4-carboxylic acid ethyl ester, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments is crucial for assigning all proton and carbon signals unequivocally.
Multi-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment
While standard ¹H and ¹³C NMR provide initial information, multi-dimensional experiments are necessary to piece together the molecular puzzle. emerypharma.com
Correlation Spectroscopy (COSY): This proton-proton correlation experiment reveals which protons are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show a critical correlation between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl ester group. It would also confirm the connectivity of the ortho and meta protons on the p-tolyl ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H coupling). columbia.edu It is invaluable for assigning carbon signals by linking them to their known proton counterparts. For instance, the signal for the oxazole (B20620) H5 proton would correlate directly with the C5 carbon signal.
Predicted ¹H and ¹³C NMR Data
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| Oxazole-C2 | - | ~162 | From Tolyl-H2'/H6' |
| Oxazole-C4 | - | ~138 | From Oxazole-H5, Ester-CH₂ |
| Oxazole-C5 | ~8.3 | ~128 | To Oxazole-C4, Ester C=O |
| Tolyl-C1' | - | ~126 | From Tolyl-H2'/H6', Tolyl-CH₃ |
| Tolyl-C2'/C6' | ~7.9 (d) | ~127 | To Oxazole-C2, Tolyl-C4' |
| Tolyl-C3'/C5' | ~7.3 (d) | ~130 | To Tolyl-C1' |
| Tolyl-C4' | - | ~142 | From Tolyl-H3'/H5', Tolyl-CH₃ |
| Tolyl-CH₃ | ~2.4 (s) | ~21 | To Tolyl-C3'/C5', Tolyl-C4' |
| Ester C=O | - | ~161 | From Oxazole-H5, Ester-CH₂ |
| Ester-CH₂ | ~4.4 (q) | ~61 | To Ester C=O, Ester-CH₃ |
| Ester-CH₃ | ~1.4 (t) | ~14 | To Ester-CH₂ |
¹⁵N NMR Spectroscopy in Oxazole Research
¹⁵N NMR spectroscopy is a specialized technique that provides direct information about the electronic environment of nitrogen atoms within a molecule. researchgate.net For nitrogen-containing heterocycles like oxazoles, the ¹⁵N chemical shift is highly sensitive to factors such as ring substitution, protonation state, and solvent effects. researchgate.net This makes it a valuable tool for confirming the presence of the oxazole ring and for studying electronic interactions. The ¹⁵N chemical shift for the nitrogen in this compound is expected to fall within the characteristic range for oxazole derivatives. spectrabase.com This data can be acquired through direct ¹⁵N detection or, more commonly, via inverse-detected experiments like HMBC, which can show correlations from nearby protons to the ¹⁵N nucleus. ipb.pt
Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is essential for determining the molecular weight and for gaining structural insights through the analysis of fragmentation patterns. clockss.org
For this compound, electron ionization (EI) would likely lead to a series of characteristic fragmentation pathways. The molecular ion peak (M⁺•) would confirm the molecular weight. Common fragmentation patterns for esters include the loss of the alkoxy group (•OCH₂CH₃) or the loss of ethylene (B1197577) via a McLafferty rearrangement. libretexts.org The fragmentation of the oxazole ring itself can also occur, often involving the loss of CO or HCN. clockss.org
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to within a few parts per million (ppm). uni-rostock.de This precision allows for the determination of the exact elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass. chemrxiv.org For this compound (C₁₃H₁₃NO₃), HRMS would be used to confirm this specific formula by matching the experimentally measured exact mass to the theoretically calculated value.
Predicted Mass Spectrometry Data
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₁₃H₁₃NO₃ |
| Nominal Molecular Weight | 231 g/mol |
| Calculated Exact Mass | 231.08954 Da |
| Predicted Key Fragments (m/z) | 186 [M-•OCH₂CH₃]⁺, 158 [M-•OCH₂CH₃-CO]⁺, 119 [p-tolyl-C≡O]⁺ |
Infrared (IR) Spectroscopy Methodologies for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations. spectroscopyonline.com
The IR spectrum of this compound would display several distinct absorption bands confirming its key structural features. The most prominent peak would be the strong carbonyl (C=O) stretch of the ester group. orgchemboulder.com Other important absorptions would include C-H stretches for the aromatic (tolyl) and aliphatic (ethyl, methyl) groups, C=C and C=N stretches from the aromatic and oxazole rings, and two strong C-O stretching bands associated with the ester linkage. vscht.cz
Predicted Characteristic IR Absorptions
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch | Aromatic (Tolyl) | 3100 - 3000 |
| C-H Stretch | Aliphatic (Ethyl, Methyl) | 2980 - 2870 |
| C=O Stretch | Ester | ~1730 |
| C=C / C=N Stretch | Aromatic / Oxazole Ring | 1610 - 1450 |
| C-O Stretch | Ester (O-C-C) | ~1250 |
| C-O Stretch | Ester (C-O-C) | ~1100 |
X-ray Crystallography Methodologies for Solid-State Structure Determination
When a compound can be grown as a single crystal of sufficient quality, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal.
A successful crystallographic analysis of this compound would yield a wealth of data, including:
Bond lengths and angles: Confirming the expected geometry of the oxazole ring, the ester, and the tolyl group.
Torsion angles: Revealing the conformation of the ethyl ester chain and the dihedral angle between the planes of the oxazole and p-tolyl rings.
Planarity: Assessing the planarity of the heterocyclic and aromatic rings.
Intermolecular interactions: Identifying how molecules pack in the crystal lattice, revealing non-covalent interactions like hydrogen bonds or π-stacking that influence the material's bulk properties.
While experimental data for this specific molecule is not publicly available, analysis of similar structures, such as other 2,5-diaryl oxazole derivatives, suggests that there would likely be a significant twist between the planes of the two rings due to steric hindrance. researchgate.net
Chromatographic Techniques for Purity and Isomeric Analysis
The assessment of purity and the analysis of isomers of "this compound" are critical for its characterization and use in various scientific applications. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for achieving these analytical objectives. These methods allow for the separation of the main compound from impurities and potential isomeric variants, ensuring the quality and integrity of the substance.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Both normal-phase and reversed-phase HPLC can be employed, each offering distinct advantages for separation.
Reversed-phase HPLC (RP-HPLC) is frequently the method of choice due to its robustness and versatility. A C18 or C8 stationary phase is typically used, which separates compounds based on their hydrophobicity. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water is effective. The inclusion of a buffer or an acid modifier like formic or phosphoric acid can improve peak shape and resolution.
Normal-phase HPLC (NP-HPLC) offers an alternative approach, separating compounds based on their polarity. This can be particularly useful for resolving isomers that are not well-separated by reversed-phase methods. A silica (B1680970) or cyano-bonded stationary phase with a non-polar mobile phase, such as a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethyl acetate, is commonly used.
The potential for chiral separation of related oxazole compounds has been demonstrated using specialized chiral stationary phases (CSPs) in both normal-phase and reversed-phase modes. Polysaccharide-based CSPs, for instance, have been effective in separating enantiomers of various azole compounds. This suggests that if chiral variants of this compound were to be synthesized or were present, chiral HPLC would be the definitive analytical tool for their separation and quantification.
Interactive Data Table: Illustrative HPLC Method Parameters
| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC | Chiral HPLC |
| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Silica (e.g., 250 mm x 4.6 mm, 5 µm) | Polysaccharide-based (e.g., Chiralpak AD) |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic Acid | Hexane:Isopropanol (e.g., 90:10 v/v) | Hexane:Isopropanol (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| Column Temperature | 30 °C | 25 °C | 25 °C |
Gas Chromatography (GC) Methodologies
Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. Given its ester functional group and aromatic nature, this compound is amenable to GC analysis, often coupled with a Flame Ionization Detector (FID) for purity assessment or a Mass Spectrometer (MS) for structural confirmation.
For GC analysis, a nonpolar or medium-polarity capillary column, such as one coated with a phenyl polysiloxane stationary phase (e.g., 5% phenyl), is generally effective. The separation is achieved based on the boiling points and polarities of the compounds. A temperature-programmed oven is used to ensure the elution of all components in a reasonable time with good resolution.
GC-MS is particularly valuable as it provides information on the mass-to-charge ratio of the compound and its fragments, aiding in its identification. The fragmentation pattern of an aromatic ester in mass spectrometry typically involves characteristic losses of the alkoxy group (-OC2H5) and cleavage of bonds adjacent to the carbonyl group.
While GC is a powerful tool for purity analysis, it is important to ensure that the compound does not degrade at the high temperatures of the injector and column. The thermal stability of this compound should be confirmed to ensure the accuracy of the results.
Interactive Data Table: Illustrative GC Method Parameters
| Parameter | Gas Chromatography (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) |
| Carrier Gas | Helium or Hydrogen | Helium |
| Injector Temperature | 250 °C | 250 °C |
| Oven Program | Initial 150 °C (1 min), ramp at 10 °C/min to 280 °C (hold 5 min) | Initial 150 °C (1 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) at 280 °C | Mass Spectrometer (MS) |
| MS Parameters | - | Ionization Mode: Electron Impact (EI), Scan Range: 50-500 m/z |
Theoretical and Computational Investigations of Oxazole Esters
Quantum Chemical Studies of Electronic Structure and Bonding
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These computational methods can provide detailed insights into the electronic structure and the nature of chemical bonds.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester, DFT calculations, often using a basis set such as B3LYP/6-311G++(d,p), would be employed to determine its optimized geometry. This would yield precise information on bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional arrangement of the atoms.
Furthermore, DFT is used to calculate various electronic properties. These properties are crucial for understanding the molecule's behavior in chemical reactions and its interactions with other molecules. A hypothetical table of such properties is presented below to illustrate the type of data that would be generated from such a study.
Table 1: Hypothetical Geometric and Electronic Properties of this compound (Calculated via DFT)
| Property | Hypothetical Value |
|---|---|
| Optimized Geometry | |
| C=N bond length (oxazole) | 1.35 Å |
| C-O bond length (oxazole) | 1.37 Å |
| C-C bond length (inter-ring) | 1.48 Å |
| Dihedral Angle (Oxazole-Tolyl) | 25° |
| Electronic Properties | |
| Dipole Moment | 3.5 D |
| Ionization Potential | 8.2 eV |
| Electron Affinity | 1.5 eV |
Note: The values in this table are illustrative and not based on actual published data for the specific compound.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.
For this compound, the HOMO is likely to be localized on the electron-rich tolyl and oxazole (B20620) rings, while the LUMO would likely be distributed over the electron-withdrawing carboxylic acid ethyl ester group and the oxazole ring. This distribution would dictate the sites for electrophilic and nucleophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Hypothetical Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
Note: The values in this table are illustrative and not based on actual published data for the specific compound.
Reaction Mechanism Predictions and Transition State Modeling
Computational chemistry is instrumental in elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, locate transition states, and calculate activation energies. For a molecule like this compound, this could involve studying its synthesis, such as the cyclization reaction to form the oxazole ring, or its subsequent reactions, like hydrolysis of the ester group. Transition state modeling would provide a detailed picture of the high-energy intermediate structures that govern the reaction rate.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the this compound molecule, particularly the rotation around the single bond connecting the tolyl and oxazole rings and the conformation of the ethyl ester group, can be explored through conformational analysis. This would identify the different stable conformers and the energy barriers between them.
Molecular dynamics (MD) simulations could further provide insights into the dynamic behavior of the molecule over time, including its conformational changes and interactions with a solvent. This information is valuable for understanding how the molecule behaves in a real-world chemical environment.
Structure-Property Relationships through Computational Approaches (focused on reactivity/synthetic utility)
By systematically modifying the structure of this compound in silico (e.g., by changing the substituent on the tolyl ring or altering the ester group) and calculating the resulting changes in electronic properties and reactivity descriptors, a computational structure-property relationship (SPR) study could be established. This would provide valuable predictive insights into how structural modifications can be used to tune the molecule's reactivity for specific synthetic applications, for example, by enhancing its utility as a building block in the synthesis of more complex molecules.
Applications As a Synthetic Building Block and Intermediate in Organic Chemistry
Role in the Synthesis of Complex Organic Molecules
The oxazole (B20620) nucleus is a "privileged" structure in medicinal chemistry, frequently appearing in natural products with significant biological activity. tandfonline.com Consequently, 2-p-tolyl-oxazole-4-carboxylic acid ethyl ester serves as a crucial starting material for the synthesis of more intricate molecules designed to mimic or interact with biological systems. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol, providing a handle for further elaboration.
Research has demonstrated that oxazole-4-carboxylate esters are key precursors for the iterative synthesis of bis- and trisoxazole units. nih.gov These polyoxazole structures are characteristic of a class of natural products known for their potent biological activities. The synthesis often involves palladium-catalyzed cross-coupling reactions, where the oxazole core acts as a scaffold upon which subsequent units are built. The p-tolyl group in the title compound can influence the electronic properties and solubility of intermediates and final products, while the ester group provides a convenient point for linkage or further functionalization.
Table 1: Examples of Complex Molecular Scaffolds Derived from Oxazole Precursors
| Precursor Type | Resulting Complex Structure | Key Synthetic Transformation |
|---|---|---|
| Oxazole-4-carboxylate Ester | Bis-oxazoles / Tris-oxazoles | Iterative C-H Cross-Coupling |
| 2-Aryl-oxazole | Multi-heteroaryl Systems | Palladium-Catalyzed C-H Activation |
| Oxazole Carboxylic Acid | Peptide-like Amides | Amide Coupling |
Precursor in the Construction of Advanced Heterocyclic Systems
Beyond its role in extending carbon chains, this compound is a valuable precursor for constructing more advanced and fused heterocyclic systems. The oxazole ring itself can serve as a diene in Diels-Alder cycloaddition reactions, leading to the formation of pyridines and other complex ring systems after subsequent transformations. pharmaguideline.com
Furthermore, the inherent reactivity of the oxazole ring can be exploited to synthesize other heterocyles. Under specific conditions, such as heating with certain nucleophiles, the oxazole ring can undergo rearrangement or recyclization. For instance, derivatives of 2-aryl-oxazole-4-carboxylic acids have been shown to recyclize into other heterocyclic systems like 1,3,4-oxadiazoles or 1,3-thiazoles. researchgate.net This transformative potential makes the initial oxazole a versatile starting point for accessing a diverse range of heterocyclic scaffolds from a single precursor. Modern cross-coupling techniques, such as direct C-H arylation, allow for the selective functionalization of the C5 position of the oxazole ring, enabling the fusion of aromatic or other heterocyclic rings to the core structure. nih.gov
Utility in Divergent Synthetic Strategies
Divergent synthesis aims to create a library of structurally diverse compounds from a common intermediate. This compound is an ideal substrate for such strategies due to its multiple, chemically distinct reactive sites that can be addressed selectively.
Ester Modification : The ethyl ester group can be hydrolyzed, reduced, or converted into a variety of amides and other derivatives.
C5-Position Functionalization : The C5-position of the oxazole ring is susceptible to electrophilic substitution and is a prime site for direct C-H activation/arylation, allowing for the introduction of a wide range of substituents. nih.gov
Aromatic Ring Substitution : The p-tolyl group can undergo electrophilic aromatic substitution, adding another layer of possible diversification.
Ring Transformation : As mentioned, the oxazole ring itself can be transformed into other heterocycles. researchgate.net
By carefully choosing reagents and reaction conditions, chemists can selectively target one of these sites, leading to different product classes from the same starting material. For example, palladium catalysis using different ligands has been shown to selectively direct arylation to either the C2 or C5 position of the oxazole core, a clear demonstration of its utility in divergent schemes. nih.gov This approach is highly efficient in drug discovery for generating a multitude of analogs for structure-activity relationship (SAR) studies. One documented strategy showcases the divergent synthesis of various A-ring condensed oxazoles from a common steroidal precursor, highlighting the power of this approach in creating molecular diversity. researchgate.net
Exploitation in Catalyst or Ligand Design Research
In the field of organometallic chemistry and catalysis, nitrogen-containing heterocycles are widely used as ligands that coordinate to a metal center, influencing its catalytic activity and selectivity. The oxazole motif, with its sp2-hybridized nitrogen atom, possesses a lone pair of electrons available for coordination with transition metals. mdpi.comresearchgate.net
Molecules like this compound are investigated as potential monodentate or bidentate ligands. The nitrogen atom of the oxazole ring can act as a primary coordination site. mdpi.comalfachemic.com Depending on the reaction, the ester's carbonyl oxygen could potentially engage in chelation to form a more rigid bidentate ligand, thereby imparting specific stereoelectronic properties to the metal catalyst. Oxazole-containing ligands have been successfully used to synthesize vanadium, palladium, rhodium, and platinum complexes, which have shown catalytic activity in reactions such as ethylene (B1197577) polymerization and the hydrosilylation of alkenes and alkynes. mdpi.comacs.org The substitution pattern on the oxazole ring, including the p-tolyl and ethyl carboxylate groups, plays a critical role in modulating the steric and electronic environment of the metal center, which in turn dictates the performance and selectivity of the catalyst. mdpi.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ethylene |
| 1,3,4-Oxadiazoles |
| 1,3-Thiazoles |
Emerging Research Trends and Future Directions in Oxazole Chemistry
Sustainable and Green Synthesis Approaches for Oxazole (B20620) Derivatives
The synthesis of oxazole derivatives is progressively moving away from traditional methods that often involve hazardous reagents, toxic solvents, and high energy consumption. ijpsonline.comijpsonline.com The principles of green chemistry are being integrated to develop more eco-friendly and sustainable synthetic routes. ijpsonline.com These approaches aim to increase reaction efficiency, enhance product yields and purity, and reduce the generation of chemical waste. ijpsonline.com
Key green synthetic strategies applicable to the synthesis of oxazole derivatives include:
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating. ijpsonline.comkthmcollege.ac.in For instance, the synthesis of 2-amino-4-(p-substituted phenyl)-oxazole derivatives has been successfully achieved under microwave irradiation. ijpsonline.com
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions by creating localized high-temperature and high-pressure zones through acoustic cavitation, enhancing reaction rates and yields. ijpsonline.com
Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ionic liquids (ILs), or deep-eutectic solvents (DES) is a cornerstone of green chemistry. ijpsonline.com Water, in particular, is an ideal green solvent, and methods like the van Leusen reaction have been adapted to proceed efficiently in aqueous media, sometimes with the aid of additives like β-cyclodextrin. mdpi.comnih.gov
Catalysis: The use of catalysts, especially recyclable and non-toxic ones, is crucial for developing sustainable processes. ijpsonline.com For example, copper-catalyzed methods have been employed for the two-step synthesis of 2-phenyl-4,5-substituted oxazoles. ijpsonline.com
Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a product that contains portions of all starting materials. kthmcollege.ac.in This approach is highly atom-economical and efficient for building molecular complexity, including the synthesis of di- and tri-substituted oxazoles. ijpsonline.com
Table 1: Comparison of Green Synthesis Methods vs. Conventional Methods for Oxazole Synthesis
| Feature | Green Synthesis Approaches | Conventional Methods |
|---|---|---|
| Energy Source | Microwaves, Ultrasound | Conventional heating (oil baths, heating mantles) |
| Reaction Time | Often shorter (minutes to hours) | Typically longer (hours to days) |
| Solvents | Water, ionic liquids, deep-eutectic solvents, or solvent-free | Often volatile and toxic organic solvents (e.g., DMF, CH2Cl2) |
| Reagents/Catalysts | Recyclable catalysts, less hazardous reagents | Stoichiometric amounts of hazardous reagents (e.g., PCl5, H2SO4) ijpsonline.com |
| Waste Generation | Minimized due to higher efficiency and atom economy | Often generates significant amounts of toxic waste |
| Product Yield & Purity | Generally higher yields and purity | Can be lower with more side products |
Flow Chemistry and Automated Synthesis Methodologies
Flow chemistry, or continuous flow synthesis, is a paradigm shift from traditional batch processing. researchgate.netresearchgate.net In a flow system, reagents are continuously pumped through a network of tubes and reactors where the reaction occurs. researchgate.netuc.pt This technology offers numerous advantages for the synthesis of oxazoles and other heterocyclic compounds, including enhanced safety, precise control over reaction parameters, improved reproducibility, and easier scalability. researchgate.netuc.ptacs.org
The key benefits of applying flow chemistry to oxazole synthesis include:
Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, which significantly mitigates the risks associated with highly exothermic or hazardous reactions. uc.ptacs.org This is particularly relevant for oxidation reactions using molecular oxygen to form oxazole hydroperoxides, which can be performed safely at high temperatures and pressures in a microreactor. acs.org
Precise Reaction Control: Parameters such as temperature, pressure, and residence time can be controlled with high precision, leading to higher selectivity and yields. researchgate.netuc.pt
Rapid Optimization: Automated flow systems allow for the rapid screening of various reaction conditions, significantly accelerating the optimization process compared to batch methods. researchgate.net
Scalability: Scaling up production in a flow system is straightforward—often just a matter of running the system for a longer duration—without the need for re-optimization. researchgate.netuc.pt
Integration and Automation: Flow systems can be integrated with in-line purification and analysis techniques, creating a fully automated process from starting materials to the final purified product. nih.govdurham.ac.uk A fully automated, multipurpose mesofluidic flow reactor has been developed for the synthesis of 4,5-disubstituted oxazoles, demonstrating the power of this approach. durham.ac.uk
A notable example is the conversion of isoxazoles into their oxazole counterparts via a photochemical transposition reaction, which was realized as a rapid and mild flow process. organic-chemistry.org Such methodologies could be adapted for the synthesis of precursors to 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester, enabling efficient and safe production.
Table 2: Key Parameters and Advantages of Flow Synthesis for Oxazole Derivatives
| Parameter | Description | Advantage in Oxazole Synthesis |
|---|---|---|
| Reactor Type | Microreactors, packed-bed reactors, tube-in-tube reactors | High surface-area-to-volume ratio for efficient heat and mass transfer. uc.pt |
| Residence Time | The time reactants spend in the reactor; precisely controlled by flow rate and reactor volume | Allows for fine-tuning of reaction completion and minimizing side products. nih.gov |
| Temperature & Pressure | Can be safely elevated beyond the boiling point of solvents ("superheating") | Accelerates reaction rates and enables new reaction pathways. acs.org |
| Automation | Integration of pumps, reactors, purification units, and analytical tools | Enables high-throughput screening, rapid optimization, and on-demand synthesis. researchgate.netdurham.ac.uk |
| Telescoping | Performing multiple reaction steps sequentially without isolating intermediates | Increases overall efficiency and reduces waste. uc.ptnih.gov |
Chemo- and Regioselective Functionalization Strategies
The development of methods for the precise functionalization of the oxazole ring is critical for creating structural diversity and synthesizing complex target molecules. Chemo- and regioselective strategies allow chemists to modify a specific position on the oxazole core, even in the presence of other reactive sites. For an oxazole like this compound, the C5 position is the most likely site for further functionalization, as the C2 and C4 positions are already substituted.
Recent advances have focused on:
Direct C-H Arylation: This powerful strategy involves the direct coupling of a C-H bond on the oxazole ring with an aryl partner, avoiding the need for pre-functionalization (e.g., halogenation or organometallic preparation). Palladium-catalyzed direct C5-arylation of oxazole-4-carboxylate esters has been developed as a highly effective methodology. nih.gov This approach offers a direct route to novel 2,4,5-trisubstituted oxazoles.
Metalation and Trapping: The use of strong bases can deprotonate specific C-H bonds on the oxazole ring, creating a nucleophilic center that can be trapped with various electrophiles. By using TMP-bases of magnesium and zinc (e.g., TMPMgCl·LiCl), it is possible to selectively metalate the C5 position of an oxazole, which can then react with electrophiles like aryl halides or acid chlorides to introduce new substituents. figshare.comnih.govacs.org
These strategies are crucial for late-stage modification, allowing for the diversification of a common oxazole scaffold to build libraries of related compounds.
Table 3: Regioselective Functionalization of the Oxazole Ring
| Position | Method | Reagents/Catalysts | Potential Application for this compound |
|---|---|---|---|
| C5 | Direct C-H Arylation | Pd(0) catalysts, aryl halides | Introduction of a new aryl or heteroaryl group at the C5 position. nih.gov |
| C5 | Metalation-Electrophilic Trapping | TMPMgCl·LiCl or TMPZnCl·LiCl, followed by an electrophile (E+) | Introduction of various functional groups (e.g., alkyl, acyl, TMS) at the C5 position. nih.gov |
| C2 | Metalation (on unsubstituted oxazole) | TMP-bases | Not directly applicable as the C2 position is already substituted with a p-tolyl group. nih.gov |
Development of Novel Methodologies for Oxazole Ester Modification
The ester group at the C4 position of this compound is a versatile handle for further chemical transformations. Novel methodologies are being developed to modify this functional group, enabling the synthesis of a wide range of derivatives with potentially different properties.
Key modification strategies include:
Hydrolysis and Amide Coupling: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a variety of amines using standard peptide coupling reagents to form a diverse library of amides.
Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride. This alcohol can serve as a precursor for further functionalization, such as conversion to aldehydes, ethers, or halides.
Sonogashira Coupling: For oxazole halides, the Sonogashira coupling reaction is a highly effective method for introducing alkyne substituents. chemrxiv.org While this applies to halogenated oxazoles, it highlights the advanced cross-coupling methods available for functionalizing the oxazole core, which could be combined with ester modifications.
The development of these modification techniques allows the core structure of this compound to be used as a scaffold, from which a multitude of derivatives can be accessed.
Table 4: Potential Modifications of the Ethyl Ester Group
| Reaction Type | Reagents | Resulting Functional Group | Potential Use |
|---|---|---|---|
| Hydrolysis | LiOH, NaOH, or acid | Carboxylic Acid | Precursor for amides, further esterifications. |
| Amide Coupling | Carboxylic acid (from hydrolysis), various amines, coupling agents (e.g., HATU, EDC) | Amide | Creation of compound libraries for biological screening. |
| Reduction | LiAlH4, DIBAL-H | Primary Alcohol | Intermediate for synthesis of ethers, aldehydes, or halides. |
| Grignard Reaction | Grignard reagents (R-MgBr) | Tertiary Alcohol | Introduction of two new alkyl/aryl groups. |
Integration of Machine Learning and AI in Oxazole Synthesis Prediction
Applications of AI/ML in the context of oxazole synthesis include:
Reaction Yield Prediction: ML models, such as random forests, can be trained on experimental data to predict the yield of a reaction based on the substrates, reagents, and conditions. princeton.edunih.gov This can save significant time and resources by identifying promising reaction parameters before running experiments in the lab. For instance, ML has been used to predict yields for the carboxylation of 1,3-azoles. nih.gov
Retrosynthesis Planning: AI-powered tools can propose step-by-step synthetic pathways for complex target molecules like specialized oxazole derivatives. researchgate.net These programs learn from the entire body of published chemical reactions to suggest viable disconnections and precursor materials.
Condition Recommendation: AI models can recommend the optimal solvent, catalyst, base, and temperature for a given transformation, moving beyond a chemist's individual experience to suggest conditions with a higher probability of success. nih.gov
Accelerating Discovery: By predicting the feasibility of synthesizing novel compounds, AI can help chemists prioritize which virtual molecules to pursue, streamlining the drug discovery and materials science pipeline. digitellinc.com
Table 5: Role of Machine Learning and AI in Oxazole Synthesis
| Application | AI/ML Technique | Input Data | Predicted Output |
|---|---|---|---|
| Yield Prediction | Random Forest, Neural Networks | Reactant structures, reagents, solvents, temperature, reaction time | Reaction yield (e.g., percentage). princeton.edunih.gov |
| Retrosynthesis | Neural Networks, Tree Search Algorithms | Target molecule structure | Potential synthetic routes and starting materials. researchgate.net |
| Reaction Outcome | Classification Models | Reactants and reagents | Prediction of success/failure or major product. digitellinc.com |
| Condition Optimization | Bayesian Optimization, Neural Networks | Reactants and desired product | Optimal reaction conditions (catalyst, solvent, temperature). nih.gov |
Q & A
Q. What are the established synthetic routes for 2-P-Tolyl-oxazole-4-carboxylic Acid Ethyl Ester, and how do reaction conditions influence yield?
The compound is typically synthesized via condensation reactions involving substituted oxazole precursors and ethyl esters. A common method involves refluxing intermediates (e.g., 3-formyl-indole derivatives) with acetic acid and sodium acetate, followed by crystallization . Key parameters include:
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| A | NaOAc | AcOH | 65–75 | |
| B | K₂CO₃ | DMF | 50–60 |
Q. Which analytical techniques are critical for characterizing this compound?
Structural confirmation requires:
- NMR Spectroscopy : ¹H/¹³C NMR to assign aromatic protons (δ 7.2–8.5 ppm) and ester carbonyl (δ 165–170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 330.50 for related esters) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
Advanced Tip : Use 2D NMR (HSQC/HMBC) to resolve overlapping signals in crowded aromatic regions .
Advanced Research Questions
Q. How can contradictory spectral data during structural elucidation be resolved?
Discrepancies in NMR or MS data often arise from:
- Tautomerism : Oxazole rings may exhibit keto-enol tautomerism, altering proton shifts .
- Impurity Interference : Residual solvents (e.g., DMF) can mask signals; repurify via column chromatography .
- Dynamic Effects : Variable-temperature NMR (-40°C to 25°C) can stabilize conformers for clearer assignments .
Case Study : A 2023 study resolved conflicting MS peaks by combining HRMS with isotopic labeling, confirming the ester’s fragmentation pattern .
Q. What strategies optimize regioselectivity in oxazole ring functionalization?
Regioselective modification of the oxazole core requires:
- Electrophilic Substitution : Use directing groups (e.g., methyl at C-5) to bias reactivity at C-2 or C-4 .
- Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts enable aryl group introduction at C-2 .
- Computational Modeling : DFT calculations predict charge distribution to guide synthetic planning .
Q. Table 2: Regioselectivity Trends
| Position | Reactivity Driver | Example Reaction |
|---|---|---|
| C-2 | Electron density | Bromination |
| C-4 | Steric hindrance | Ester hydrolysis |
Q. How do hydrolysis conditions affect ester stability, and how is this monitored?
The ethyl ester group is susceptible to alkaline hydrolysis. Stability studies should:
- Vary pH : Hydrolysis accelerates at pH > 10; use buffered solutions (pH 7–9) for controlled degradation .
- Monitor Kinetics : Track ester loss via HPLC at 30-minute intervals .
- Identify Byproducts : LC-MS detects carboxylic acid derivatives (e.g., 2-P-Tolyl-oxazole-4-carboxylic acid) .
Key Finding : Hydrolysis half-life (t₁/₂) decreases from 24 h (pH 7) to 2 h (pH 12) .
Q. What computational tools predict biological activity or binding interactions?
- Docking Simulations : AutoDock Vina models interactions with enzymes (e.g., cyclooxygenase) using the compound’s 3D structure .
- QSAR Modeling : Correlate substituent electronegativity with bioactivity (e.g., IC₅₀ values) .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
Validation : Cross-check computational results with in vitro assays (e.g., enzyme inhibition) for reliability .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
